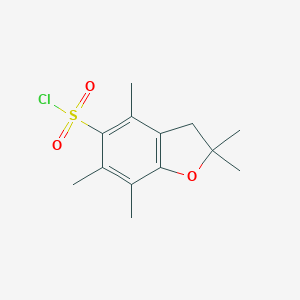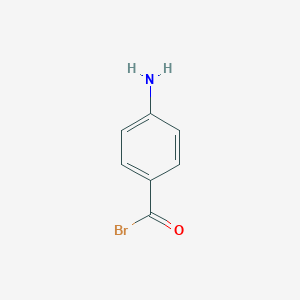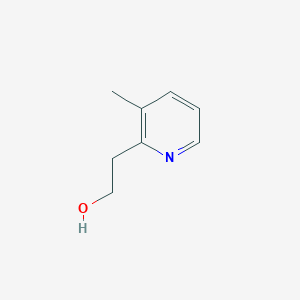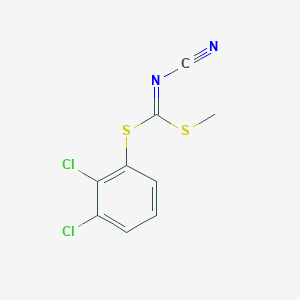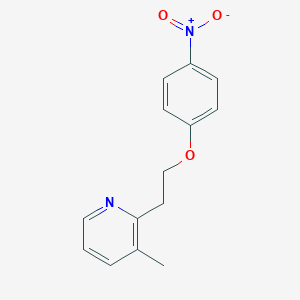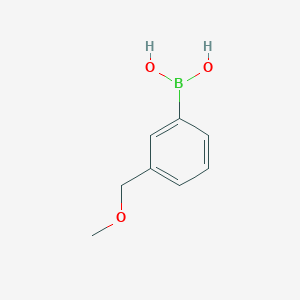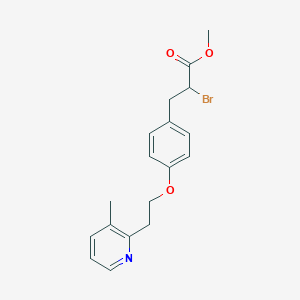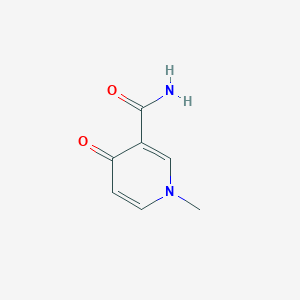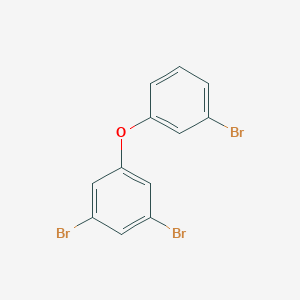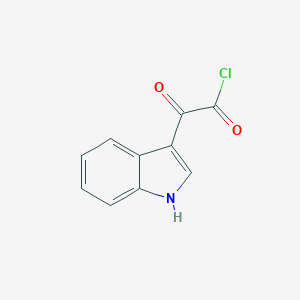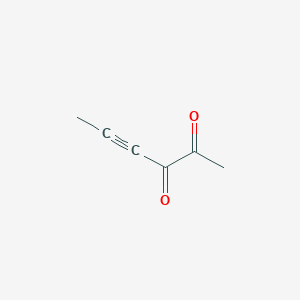
4-Hexyne-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Laureth-4: is a synthetic polymer widely used in cosmetics and personal care products. It is primarily utilized as a surfactant and emulsifier, helping to improve the texture and consistency of formulations. Laureth-4 is derived from lauryl alcohol, which is obtained from lauric acid, a saturated fatty acid found in palm kernel oil or coconut oil .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laureth-4 is synthesized through a process known as ethoxylation, where ethylene oxide is added to lauryl alcohol. The reaction involves the following steps:
Ethoxylation: Lauryl alcohol reacts with ethylene oxide in the presence of a catalyst to form laureth-4.
Purification: The resulting product is purified to remove any unreacted ethylene oxide and other impurities.
Industrial Production Methods: In industrial settings, laureth-4 is produced in large-scale reactors where the ethoxylation process is carefully controlled to ensure consistent product quality. The reaction is monitored for temperature, pressure, and the ratio of reactants to achieve the desired degree of ethoxylation .
Chemical Reactions Analysis
Types of Reactions: Laureth-4 primarily undergoes the following types of reactions:
Oxidation: Laureth-4 can be oxidized to form various oxidation products, depending on the reaction conditions.
Substitution: It can undergo substitution reactions where the ethoxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various ethoxylated derivatives and oxidation products, which can be further utilized in different applications .
Scientific Research Applications
Laureth-4 has a wide range of applications in scientific research, including:
Mechanism of Action
Laureth-4 exerts its effects primarily through its surfactant properties. It lowers the surface tension between two substances, such as oil and water, allowing them to mix more easily. This is achieved through the alignment of laureth-4 molecules at the interface, with the hydrophilic (water-attracting) end interacting with water and the hydrophobic (oil-attracting) end interacting with oil . This mechanism enables the formation of stable emulsions and dispersions.
Comparison with Similar Compounds
Sodium Laureth Sulfate: Another ethoxylated lauryl alcohol derivative, commonly used as a detergent and surfactant in personal care products.
Uniqueness of Laureth-4: Laureth-4 is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective emulsifier and surfactant in a wide range of formulations. Its specific degree of ethoxylation (four ethylene oxide units) provides an optimal balance for many cosmetic and industrial applications .
Properties
CAS No. |
159146-89-1 |
|---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
hex-4-yne-2,3-dione |
InChI |
InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3 |
InChI Key |
SDWIGJDORAFEGT-UHFFFAOYSA-N |
SMILES |
CC#CC(=O)C(=O)C |
Canonical SMILES |
CC#CC(=O)C(=O)C |
Synonyms |
4-Hexyne-2,3-dione (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
